2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide
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Overview
Description
Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and exhibit a variety of biological activities, making them important in medicinal and pharmaceutical applications .
Synthesis Analysis
Tetrazoles can be synthesized through several methods. One common approach is the reaction of nitriles with sodium azide in the presence of a catalyst . This reaction is often performed in water and can yield a variety of tetrazole derivatives .Molecular Structure Analysis
The tetrazole ring is a five-membered aza compound with 6π electrons. The reactivity of 5-substituted tetrazoles is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions due to their high reactivity. They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .Physical and Chemical Properties Analysis
Tetrazoles are generally crystalline and odorless. They have a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .Mechanism of Action
Safety and Hazards
Tetrazoles can be hazardous due to their high reactivity. They can emit toxic nitrogen fumes when heated and can react vigorously when exposed to shock, fire, and heat on friction . They can also liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers .
Future Directions
Properties
IUPAC Name |
2-chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5O/c1-6(10)9(16)11-4-8-12-13-14-15(8)5-7-2-3-7/h6-7H,2-5H2,1H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAIRIMMRYYLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=NN1CC2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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